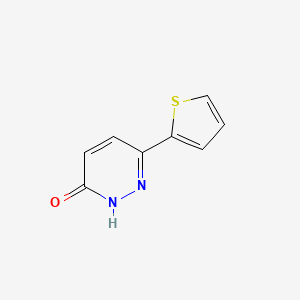

6-(thiophen-2-yl)pyridazin-3(2H)-one

CAS No.: 54558-07-5

Cat. No.: VC2334095

Molecular Formula: C8H6N2OS

Molecular Weight: 178.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54558-07-5 |

|---|---|

| Molecular Formula | C8H6N2OS |

| Molecular Weight | 178.21 g/mol |

| IUPAC Name | 3-thiophen-2-yl-1H-pyridazin-6-one |

| Standard InChI | InChI=1S/C8H6N2OS/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) |

| Standard InChI Key | LBFRUJCPJHRZLS-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=NNC(=O)C=C2 |

| Canonical SMILES | C1=CSC(=C1)C2=NNC(=O)C=C2 |

Introduction

Chemical Structure and Properties

The compound 6-(Thiophen-2-yl)pyridazin-3(2H)-one (CID 2727393) represents an important heterocyclic system combining two key structural elements: a pyridazinone core and a thiophene moiety. This molecule features a molecular formula of C8H6N2OS with a calculated molecular weight of 178.21 g/mol . The structural arrangement consists of a six-membered pyridazinone ring with a carbonyl group at position 3 and a five-membered thiophene ring attached at position 6, creating a system with interesting electronic properties. The compound belongs to the broader class of pyridazinone derivatives, which have attracted considerable attention in medicinal chemistry and materials science due to their diverse biological activities and optical properties.

From a chemical perspective, the compound contains multiple heteroatoms (nitrogen, oxygen, and sulfur) that contribute to its reactivity and binding characteristics. The pyridazinone core contains two adjacent nitrogen atoms, with one involved in the N-H bond that can participate in hydrogen bonding interactions. The presence of the thiophene group, an electron-rich heterocycle, creates an interesting electronic distribution across the molecule, particularly when considering its potential in push-pull systems for nonlinear optical applications . The combination of these structural elements results in a compound with distinct chemical reactivity and physical properties.

Synthesis Methods

The synthesis of 6-(Thiophen-2-yl)pyridazin-3(2H)-one employs established methodologies in heterocyclic chemistry, with several routes reported in the scientific literature. One of the most common synthetic approaches involves a multi-step process beginning with the Friedel-Crafts acylation of thiophene. This reaction utilizes 3-carbomethoxypropionyl chloride as the acylating agent, resulting in the formation of methyl 4-(2-thienyl)-4-oxobutanoate as a key intermediate . The acylation occurs preferentially at the 2-position of the thiophene ring due to its enhanced reactivity toward electrophilic substitution, establishing the carbon framework necessary for the subsequent cyclization.

Following the acylation step, the intermediate methyl 4-(2-thienyl)-4-oxobutanoate undergoes cyclization through condensation with hydrazine hydrate. This reaction is typically conducted in ethanol under reflux conditions, facilitating the formation of the pyridazinone ring structure . The condensation reaction involves nucleophilic attack by hydrazine on the ester and ketone carbonyl groups, followed by intramolecular cyclization and elimination of water and methanol to yield 6-(Thiophen-2-yl)pyridazin-3(2H)-one (compound 1 in relevant literature). This cyclization method represents a classical approach to constructing the pyridazinone scaffold and has been reliably employed in numerous studies.

Alternative Synthetic Routes

Beyond the traditional Friedel-Crafts approach, alternative synthetic strategies for accessing 6-(Thiophen-2-yl)pyridazin-3(2H)-one have been explored. These methods may offer advantages in terms of yield, selectivity, or starting material availability. One such alternative involves the direct coupling of appropriately functionalized pyridazinone and thiophene components using transition metal-catalyzed cross-coupling reactions. While this approach may require more elaborate starting materials, it can provide greater flexibility in terms of substitution patterns and functional group tolerance.

Another potential synthetic route involves the construction of the pyridazinone ring onto a pre-existing thiophene scaffold through cycloaddition chemistry. This strategy might employ diazotization reactions or other nitrogen-introducing methodologies to establish the pyridazine framework. The choice of synthetic route often depends on specific considerations such as scale requirements, available starting materials, and the need for regioselectivity in the final product. Each method presents distinct advantages and limitations that must be evaluated in the context of the intended application for the target compound.

Spectroscopic Properties

The spectroscopic characteristics of 6-(Thiophen-2-yl)pyridazin-3(2H)-one and its derivatives provide valuable insights into their electronic structure and potential applications. UV-visible spectroscopy reveals that these compounds typically exhibit strong absorption bands in the near-UV to visible region, attributed to π-π* transitions within their conjugated systems. Studies on related thienylpyridazine derivatives have reported molar extinction coefficients exceeding 24,000 M⁻¹·cm⁻¹, indicating strong transition oscillator strengths . These absorption characteristics make them potentially useful in applications requiring efficient light absorption, such as photovoltaics or photocatalysis.

Applications in Materials Science

The structural and electronic properties of 6-(Thiophen-2-yl)pyridazin-3(2H)-one and its derivatives make them attractive candidates for various applications in materials science, particularly in optoelectronic devices. The push-pull electronic structure created by combining the electron-rich thiophene with the electron-deficient pyridazine generates compounds with interesting charge transfer characteristics. These properties are especially relevant for nonlinear optical (NLO) applications, where materials capable of efficient frequency conversion are sought. The measured hyperpolarizability values of thienylpyridazine derivatives suggest potential utility in second harmonic generation (SHG) devices, which can convert infrared light to visible wavelengths for applications in telecommunications, optical data storage, and imaging technologies.

Beyond nonlinear optics, these compounds may find applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The conjugated structure provides a pathway for charge transport, while the push-pull character can facilitate charge separation in photovoltaic devices. Although the low fluorescence quantum yields observed in solution might initially suggest limited utility in light-emitting applications, solid-state effects and structural modifications could potentially enhance emission efficiency in device configurations. Additionally, the ability to systematically modify the structure through various synthetic transformations offers opportunities to optimize properties for specific device requirements.

The potential of 6-(Thiophen-2-yl)pyridazin-3(2H)-one derivatives in sensors and molecular switches represents another promising application area. The electronic properties of these compounds can be sensitive to environmental changes, including pH, metal ion presence, or solvent polarity. This sensitivity could be harnessed for developing responsive materials that change their optical or electronic properties in response to specific stimuli. Furthermore, the heterocyclic structure provides a foundation for incorporating additional functionality, such as metal-binding sites or photoisomerizable groups, expanding their potential utility in advanced sensing and switching applications.

Computational Studies on Electronic Properties

Density Functional Theory (DFT) calculations have provided valuable insights into the electronic structure and nonlinear optical properties of thienylpyridazine derivatives synthesized from 6-(Thiophen-2-yl)pyridazin-3(2H)-one. These computational studies have investigated aspects including molecular conformation, electronic structure, electron distribution, dipole moment, and molecular nonlinear response . The theoretical framework helps explain the experimentally observed trends in nonlinear optical properties and guides the design of new derivatives with enhanced performance.

Computational studies typically reveal significant electronic polarization in these molecules, with distinct regions of electron density depletion and accumulation corresponding to the donor and acceptor components. The calculated dipole moments and hyperpolarizability values often correlate with experimental measurements, validating the theoretical approach. These calculations can also predict the effect of structural modifications on NLO properties, enabling computational screening of potential new derivatives before experimental synthesis. Such computational guidance is particularly valuable given the synthetic challenges and moderate yields often encountered in preparing these compounds, allowing researchers to focus experimental efforts on the most promising candidates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume